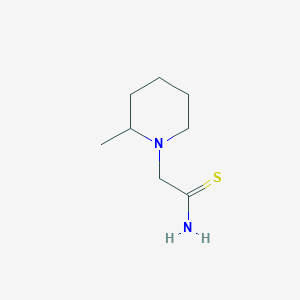

2-(2-methylpiperidin-1-yl)ethanethioamide

Description

Significance of Thioamides in Synthetic Methodology

Thioamides, as sulfur analogs of amides, are highly versatile functional groups in organic synthesis. The replacement of the carbonyl oxygen with a sulfur atom dramatically alters the electronic properties and reactivity of the moiety. Thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. This heightened reactivity makes them valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.

The thioamide C=S bond is weaker and longer than the C=O bond in amides, and the thioamide N-H is more acidic. nih.gov These properties have been exploited in numerous synthetic transformations. For instance, thioamides are key precursors in the Hantzsch thiazole (B1198619) synthesis and related reactions for generating sulfur-containing heterocycles. They also exhibit a greater affinity for certain metals, a property leveraged in coordination chemistry and catalysis. nih.gov The unique spectroscopic characteristics of thioamides, such as their distinct 13C NMR chemical shifts (typically 200–210 ppm for the thiocarbonyl carbon) and UV-visible absorption maxima, make them useful probes in structural and mechanistic studies. nih.gov

Role of Piperidine (B6355638) Scaffolds in Organic Synthesis and Ligand Design

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, and it is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. jocpr.comnih.gov Its prevalence is due to a combination of factors, including its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and membrane permeability. rdd.edu.iqmdpi.com The piperidine scaffold can also serve as a rigid framework for orienting substituents in three-dimensional space, which is crucial for effective binding to biological targets like enzymes and receptors.

In organic synthesis, piperidine and its derivatives are widely used as bases, catalysts, and building blocks for more complex molecular architectures. The introduction of chiral centers into the piperidine ring can significantly influence a molecule's biological activity and selectivity. mdpi.com The 2-methylpiperidine (B94953) unit present in the target compound introduces a chiral center, suggesting that its stereochemistry could play a critical role in any potential applications.

Conceptual Framework for Novel Compound Investigation

The investigation of a novel compound like 2-(2-methylpiperidin-1-yl)ethanethioamide would conceptually follow a structured path. Initially, its synthesis would be designed based on established methods for thioamide formation. A common route involves the thionation of the corresponding amide, 2-(2-methylpiperidin-1-yl)acetamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Following a successful synthesis, a comprehensive characterization would be necessary. This would involve a suite of spectroscopic techniques to confirm the structure and purity of the compound. While specific experimental data for this compound is not publicly documented, we can predict the expected spectral characteristics based on analogous structures.

Finally, the compound's properties and potential applications would be explored. Given the biological activities often associated with both thioamides and piperidines, it is conceivable that this compound could be investigated for its pharmacological potential, for instance, as an antimicrobial or anticancer agent. nih.gov

Interactive Data Tables

While experimental data for this compound is not available in the reviewed literature, the following tables provide predicted and typical data for a compound of this nature, based on the known properties of thioamides and piperidine derivatives.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H16N2S |

| Molecular Weight | 172.30 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated 80-120 °C |

| Boiling Point | > 250 °C (with decomposition) |

| Solubility | Soluble in organic solvents (e.g., CH2Cl2, CHCl3, EtOAc) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Bands |

| 1H NMR | Signals for methyl, methylene (B1212753), and methine protons on the piperidine ring and the ethanethioamide side chain. |

| 13C NMR | Thiocarbonyl (C=S) signal expected around 200-210 ppm. Other signals for aliphatic carbons. |

| IR Spectroscopy | C=S stretch expected around 1100-1300 cm-1. N-H stretch (if present as a tautomer) around 3100-3300 cm-1. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 172. |

Detailed Research Findings

As of the latest literature review, there are no specific research articles detailing the synthesis, characterization, or application of this compound. However, research on structurally similar compounds provides a basis for understanding its likely chemical nature. For example, studies on piperidine-containing thiosemicarbazides have demonstrated their potential as fungicidal agents, with the piperidine moiety being crucial for their biological activity. This suggests that the 2-methylpiperidine group in the target compound could also significantly influence its bioactivity.

The synthesis of N-substituted thioamides is well-established. The reaction of a secondary amine, such as 2-methylpiperidine, with a suitable thioacylating agent would be a primary route to this class of compounds. Alternatively, the thionation of the corresponding amide precursor is a common and effective method.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-7-4-2-3-5-10(7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDUMJBZNKJMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290830 | |

| Record name | 2-Methyl-1-piperidineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016805-62-1 | |

| Record name | 2-Methyl-1-piperidineethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016805-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-piperidineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-(2-methylpiperidin-1-yl)ethanethioamide

A retrosynthetic analysis of the target molecule, this compound, suggests logical disconnections to identify readily available starting materials.

The primary disconnection strategy involves cleaving the C-N bond between the piperidine (B6355638) ring and the ethanethioamide moiety. This leads to two key precursors: 2-methylpiperidine (B94953) and a two-carbon synthon that can be elaborated into the ethanethioamide group. A further disconnection of the thioamide C=S bond points towards a nitrile or an amide as a more stable intermediate.

This analysis identifies the following key precursors:

2-Methylpiperidine: A commercially available secondary amine.

2-Haloacetonitrile (e.g., 2-chloroacetonitrile or 2-bromoacetonitrile): A suitable two-carbon electrophile for the N-alkylation of 2-methylpiperidine. The nitrile group can then be converted to a thioamide.

Alternatively, a thioacetylating agent: For a more direct approach, a reagent capable of transferring a thioacetyl group could be considered, though this is often less practical.

This retrosynthetic approach forms the basis for the development of the synthetic routes detailed below.

Development of Synthetic Routes for this compound

Based on the retrosynthetic analysis, both multi-step and one-pot strategies can be devised for the synthesis of this compound.

A robust and reliable multi-step synthesis is proposed, involving two key transformations: N-alkylation followed by thionation.

Step 1: N-Alkylation of 2-Methylpiperidine

The first step involves the N-alkylation of 2-methylpiperidine with a 2-haloacetonitrile, such as 2-chloroacetonitrile, to form the intermediate 2-(2-methylpiperidin-1-yl)acetonitrile. This reaction is a standard nucleophilic substitution where the secondary amine displaces the halide. wikipedia.org To prevent the formation of a quaternary ammonium (B1175870) salt, a base is typically used to neutralize the hydrogen halide byproduct. researchgate.net

Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is added to scavenge the acid formed during the reaction. researchgate.net The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

Step 2: Conversion of the Nitrile to a Thioamide

The second step is the conversion of the nitrile group in 2-(2-methylpiperidin-1-yl)acetonitrile to a thioamide. This transformation can be achieved using a variety of thionating agents. A common and effective method is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). thieme-connect.comwikipedia.org Alternatively, hydrogen sulfide or its salts can be employed. researchgate.net

Reaction Conditions with Lawesson's Reagent: The reaction with Lawesson's reagent is typically performed in an anhydrous, high-boiling solvent such as toluene or xylene under reflux conditions. beilstein-journals.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). Work-up usually involves removing the solvent and purifying the product by column chromatography to separate it from phosphorus-containing byproducts. beilstein-journals.org The addition of a Lewis acid, such as boron trifluoride-diethyl etherate (BF3·OEt2), can facilitate the conversion of nitriles to thioamides using Lawesson's reagent at lower temperatures. thieme-connect.com

A plausible one-pot approach for the synthesis of this compound could involve a three-component reaction. While a direct three-component synthesis for this specific molecule is not established, analogous reactions for thioamide synthesis provide a foundation for such a strategy. For instance, the Kindler thioamide synthesis, which involves an aldehyde, an amine, and elemental sulfur, could be adapted. organic-chemistry.org

A more direct one-pot approach could involve the reaction of 2-methylpiperidine with an in-situ generated thioacetylating agent. For example, reacting acetyl chloride with a sulfur source to form a reactive intermediate, which then reacts with 2-methylpiperidine. However, controlling the reactivity and selectivity in such a system can be challenging.

Another potential one-pot method involves the reaction of nitroalkanes with amines and elemental sulfur. nih.gov This approach could utilize 1-nitroethane as the two-carbon source, which would react with 2-methylpiperidine and elemental sulfur in the presence of a base.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, the reaction conditions for the proposed multi-step synthesis can be optimized.

For the N-alkylation step, while it is often a non-catalyzed reaction, certain catalysts can improve efficiency, especially if less reactive alkylating agents are used. For instance, if an alcohol were used as the alkylating agent instead of a halide, a catalyst would be necessary. Transition metal catalysts, such as those based on palladium or copper, have been shown to be effective for the N-alkylation of amines with alcohols. oup.comacs.org

In the context of the proposed synthesis with a 2-haloacetonitrile, catalyst screening is less relevant. However, the choice of base and solvent can significantly impact the reaction rate and yield.

For the thionation step using Lawesson's reagent, optimization primarily involves temperature and reaction time. Microwave-assisted heating can sometimes accelerate the reaction and improve yields. organic-chemistry.org The stoichiometry of Lawesson's reagent is also a critical parameter to optimize, as an excess can lead to side reactions and purification difficulties.

The table below summarizes the key components and their roles in the proposed synthetic pathways.

| Component | Role | Synthetic Pathway |

| 2-Methylpiperidine | Nucleophile | Multi-step, One-pot |

| 2-Chloroacetonitrile | Electrophile | Multi-step |

| Potassium Carbonate | Base | Multi-step (N-alkylation) |

| Lawesson's Reagent | Thionating Agent | Multi-step (Thionation) |

| 1-Nitroethane | Two-carbon source | One-pot |

| Elemental Sulfur | Sulfur source | One-pot |

Solvent Optimization and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and purity of the desired thioamide. For thionation reactions using Lawesson's reagent or P₄S₁₀, anhydrous, high-boiling point aromatic solvents are often employed.

Solvent Selection:

Toluene and Xylene: These are common choices due to their ability to dissolve the reagents and their high boiling points, which facilitate the reaction. nih.gov

Tetrahydrofuran (THF) and Dioxane: These ether-based solvents are also utilized, offering good solubility for a range of substrates. researchgate.net

Pyridine (B92270) and Acetonitrile: These polar aprotic solvents can also be effective, sometimes accelerating the reaction. nih.gov

Solvent-Free and Microwave-Assisted Conditions: Modern synthetic approaches often explore solvent-free reactions or the use of microwave irradiation to reduce reaction times and improve yields. researchgate.netorganic-chemistry.org Microwave heating, in particular, can significantly accelerate the Kindler thioamide synthesis. organic-chemistry.org

Temperature Profiles: The optimal temperature for the synthesis of this compound would depend on the chosen solvent and thionating agent.

Conventional Heating: Reactions are typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure the reaction proceeds at a reasonable rate. nih.govresearchgate.net

Microwave-Assisted Heating: In a microwave-assisted protocol, temperatures can range from 110-180°C with significantly reduced reaction times, often in the order of minutes. organic-chemistry.org

The optimization of these parameters would involve systematically varying the solvent and temperature to identify the conditions that provide the highest yield of the target thioamide with minimal side product formation.

Table 1: Hypothetical Solvent and Temperature Optimization for the Synthesis of this compound

| Entry | Solvent | Thionating Agent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| 1 | Toluene | Lawesson's Reagent | 110 (Reflux) | 4 | 75 |

| 2 | Xylene | P₄S₁₀ | 140 (Reflux) | 6 | 68 |

| 3 | THF | Lawesson's Reagent | 66 (Reflux) | 8 | 65 |

| 4 | Pyridine | P₄S₁₀ | 115 (Reflux) | 3 | 72 |

| 5 | Acetonitrile | Lawesson's Reagent | 82 (Reflux) | 5 | 70 |

| 6 | None (Microwave) | Lawesson's Reagent | 150 | 0.25 | 85 |

This table is illustrative and based on typical conditions for thioamide synthesis. Actual experimental results may vary.

Mechanistic Investigations of Formation Reactions

The formation of this compound from its amide precursor via a thionating agent like Lawesson's reagent is believed to proceed through a well-documented mechanistic pathway.

Elucidation of Reaction Intermediates

Computational and experimental studies on the thionation of amides with Lawesson's reagent suggest the formation of a key four-membered ring intermediate. nih.govacs.org The reaction is initiated by the dissociation of the Lawesson's reagent dimer into a more reactive monomeric dithiophosphine ylide. organic-chemistry.org

The proposed mechanism involves the following steps:

Nucleophilic Attack: The carbonyl oxygen of the amide, 2-(2-methylpiperidin-1-yl)acetamide, attacks the electrophilic phosphorus atom of the dithiophosphine ylide.

Cycloaddition: This is followed by a concerted cycloaddition to form a transient, four-membered thiaoxaphosphetane intermediate. organic-chemistry.org

Cycloreversion: This intermediate then undergoes a cycloreversion, a process similar to the Wittig reaction, to yield the final thioamide and a stable phosphine oxide byproduct. organic-chemistry.orgacs.org The formation of the strong P=O bond is a major driving force for this step. nih.gov

In the context of a Willgerodt-Kindler type reaction, an imine intermediate, formed from the condensation of the amine and aldehyde, would be a key intermediate that subsequently reacts with sulfur. rsc.org

Table 2: Plausible Reaction Intermediates in the Synthesis of this compound

| Synthetic Route | Key Intermediate(s) | Description |

| Thionation with Lawesson's Reagent | Thiaoxaphosphetane | A four-membered ring containing phosphorus, oxygen, sulfur, and carbon. |

| Willgerodt-Kindler Reaction | Imine | Formed from the condensation of 2-methylpiperidine and an aldehyde. |

Kinetic Studies and Activation Energy Determination

While specific kinetic data for the formation of this compound is not available, insights can be drawn from computational studies of similar thionation reactions.

For the reaction with Lawesson's reagent, theoretical calculations have shown that the cycloreversion of the thiaoxaphosphetane intermediate is the rate-determining step. acs.org This step possesses the highest activation energy barrier in the reaction pathway. The initial cycloaddition to form the intermediate has a lower activation energy. acs.org

Electronic Effects: The nucleophilicity of the carbonyl oxygen of the amide plays a role in the initial attack on the thionating agent.

Steric Hindrance: The steric bulk around the carbonyl group can affect the rate of formation of the intermediate. In the case of 2-(2-methylpiperidin-1-yl)acetamide, the 2-methyl group on the piperidine ring might exert some steric influence.

Solvent Polarity: While some studies suggest that the solvent has a limited effect on the reaction mechanism for concerted reactions, it can influence the solubility of the reagents and the stability of any charged intermediates or transition states. acs.org

A detailed kinetic study for the synthesis of this compound would involve monitoring the reaction progress over time under various concentrations and temperatures. This would allow for the determination of the reaction order, the rate constant, and the experimental activation energy, which could then be compared with theoretical calculations.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Analysis for Complex Structural Features

Spectroscopic analysis would be the first step in confirming the identity and elucidating the detailed structural features of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in mapping the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets corresponding to the protons of the 2-methylpiperidine (B94953) ring and the ethanethioamide side chain. The chemical shifts would be influenced by the electron-withdrawing nature of the thioamide group and the stereochemistry of the piperidine (B6355638) ring.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom, with the thiocarbonyl carbon (C=S) expected to resonate at a characteristic downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This would allow for the unambiguous assignment of all proton and carbon signals.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the through-space proximity of protons, providing critical information about the molecule's preferred conformation and the relative stereochemistry of the 2-methyl group on the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(2-methylpiperidin-1-yl)ethanethioamide

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thioamide NH₂ | 7.0 - 9.0 | - |

| Piperidine Ring CH | 2.5 - 4.0 | 50 - 65 |

| Piperidine Ring CH₂ | 1.2 - 2.0 | 20 - 40 |

| Piperidine CH₃ | 0.9 - 1.3 | 15 - 25 |

| Ethanethioamide CH₂ | 2.5 - 3.5 | 30 - 45 |

| Thiocarbonyl C=S | - | 190 - 210 |

Note: These are predicted ranges and actual experimental values may vary.

Vibrational spectroscopy would be used to identify the characteristic functional groups present in the molecule.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary thioamide, C-H stretching of the alkyl groups, and the C=S stretching vibration.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, particularly for the C-S and C-C bond vibrations, which often show strong Raman signals.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Thioamide) | 3100 - 3400 | 3100 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=S Stretch | 1000 - 1250 | 1000 - 1250 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

Note: These are predicted frequency ranges and are subject to shifts based on molecular environment and intermolecular interactions.

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula and studying the fragmentation behavior of the molecule.

Molecular Formula Confirmation: ESI-TOF (Electrospray Ionization - Time of Flight) or similar HRMS techniques would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Fragmentation Pathways: Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses, such as the cleavage of the ethanethioamide side chain or fragmentation of the piperidine ring. This information would further corroborate the proposed structure.

X-ray Crystallography of this compound (if applicable)

Should suitable crystals of the compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information.

X-ray crystallography would yield a precise three-dimensional model of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This would unequivocally establish the stereochemistry at the chiral center of the 2-methylpiperidine ring and the conformation of the entire molecule.

The crystal structure would also reveal how the molecules are arranged in the crystal lattice. This analysis would identify and characterize any intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the sulfur atom, which play a crucial role in the supramolecular assembly.

Conformational Landscape and Dynamic Studies of the Piperidine Ring

The 2-methylpiperidine moiety is a chiral, non-planar six-membered heterocyclic ring that predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of a methyl group at the C2 position and an ethanethioamide group at the N1 position introduces significant steric and electronic influences on the ring's dynamics.

The piperidine ring is not static but undergoes rapid conformational changes, most notably ring inversion, which interconverts the two chair forms. This process involves passing through higher-energy half-chair and boat/twist-boat transition states. The rate of this inversion is a critical parameter for understanding the molecule's dynamic behavior.

For the parent piperidine molecule, the rate of conversion between the two chair isomers is extremely fast, with a calculated rate of over 10⁸ s⁻¹ under atmospheric conditions. acs.org In N-substituted piperidines, such as N-methylpiperidine, this inversion remains rapid. Studies on N-Boc-2-aryl-4-methylenepiperidines have shown that the rate of ring flipping between axial and equatorial positions of a phenyl group is fast under typical reaction conditions, with a calculated Gibbs energy of activation of approximately 55 kJ/mol at 195 K. nih.gov

The puckering of the piperidine ring can be described by Cremer-Pople parameters, which quantify the degree and type of non-planarity. chemrxiv.org For a six-membered ring, these parameters can define the chair, boat, and twist-boat conformations. In N-methylpiperidine, computational studies have identified both chair and twist conformers, with the chair being the more stable ground state. rsc.org The energy difference between these conformers is relatively small, allowing for a dynamic equilibrium.

The ethanethioamide substituent on the nitrogen atom significantly influences the inversion barrier. The C(S)-N bond of a thioamide has a substantial double bond character due to resonance, which is even more pronounced than in amides. acs.orgnih.gov This restricted rotation around the C(S)-N bond leads to the existence of cis and trans rotamers. The energy barrier for this rotation in thioamides is considerably higher than in amides, by approximately 5-7 kcal/mol. nih.gov For instance, in N-methylthioformamide, the calculated rotational barrier is over 1 kcal/mol greater than in its amide counterpart. acs.org This high rotational barrier can couple with the ring inversion, leading to a more complex conformational landscape. Temperature-dependent NMR studies on N-benzoylated piperazines have shown that the activation energy barriers for ring inversion and amide bond rotation are distinct but can influence each other, with values ranging from 56 to 80 kJ mol⁻¹. rsc.org

| Compound/Process | Energy Barrier (kJ/mol) | Method | Reference |

|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidine (Ring Flipping) | ~55 | DFT Calculation | nih.gov |

| N-Benzoylated Piperazines (Ring Inversion) | 56 - 80 | NMR Spectroscopy | rsc.org |

| N-Benzoylated Piperazines (Amide Rotation) | 56 - 80 | NMR Spectroscopy | rsc.org |

| Thioamide vs. Amide (N-C(X) Rotation) | Higher by ~21-29 (5-7 kcal/mol) | General Observation | nih.gov |

The preferred conformation of this compound in both solution and the solid state will be a result of the interplay between the steric hindrance of the 2-methyl group, the conformational preference of the N-ethanethioamide group, and the inherent puckering of the piperidine ring.

In Solution:

In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The piperidine ring will predominantly be in a chair conformation. The key conformational questions are the orientation of the 2-methyl group (axial vs. equatorial) and the orientation of the ethanethioamide group.

For 2-methylpiperidine itself, the equatorial conformation of the methyl group is generally favored to minimize 1,3-diaxial interactions. nist.govnist.gov The introduction of the N-substituent complicates this.

The bulky ethanethioamide group attached to the nitrogen will have its own conformational preferences. Due to the high rotational barrier of the thioamide C-N bond, distinct rotamers will be present at room temperature and could potentially be observed by NMR spectroscopy. acs.orgrsc.org The equilibrium between these rotamers will be influenced by the solvent polarity.

Furthermore, the orientation of the entire N-substituent relative to the ring (axial vs. equatorial) is a critical factor. In N-methylpiperidine, conformers with both equatorial and axial methyl groups exist, arising from the inversion of the tertiary amine group. rsc.org For the larger ethanethioamide group, steric factors would likely favor an equatorial orientation to minimize clashes with the axial hydrogens on the piperidine ring.

In the Solid State:

In the solid state, the molecule will adopt a single, low-energy conformation that allows for efficient crystal packing. X-ray diffraction studies on related N-substituted piperidines often reveal a distorted chair or boat conformation for the piperidine ring. nih.gov For instance, the crystal structure of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine shows the piperidine ring in a distorted boat conformation. nih.gov The conformation adopted in the solid state is not necessarily the most stable one in solution, as intermolecular forces in the crystal lattice can stabilize a conformation that is higher in energy in the gas phase or in solution. nih.gov

Given the components of this compound, it is highly probable that in the solid state, the piperidine ring would adopt a chair conformation with the 2-methyl group in an equatorial position to minimize steric strain. The bulky ethanethioamide substituent would also likely occupy an equatorial position. The specific conformation (cis or trans) of the thioamide bond would be fixed and would influence the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

| Molecular Feature | Predicted Predominant Conformation (Solution) | Predicted Predominant Conformation (Solid State) | Basis for Prediction |

|---|---|---|---|

| Piperidine Ring | Chair | Chair (potentially distorted) | Minimization of torsional and angular strain |

| 2-Methyl Group | Equatorial | Equatorial | Minimization of 1,3-diaxial interactions |

| N-Ethanethioamide Group (relative to ring) | Equatorial | Equatorial | Minimization of steric hindrance |

| Thioamide C-N Bond | Equilibrium of Rotamers (high barrier) | Fixed Rotamer | High rotational barrier of thioamides acs.orgnih.gov |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to understanding its chemical properties. Techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in this regard.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 2-(2-methylpiperidin-1-yl)ethanethioamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate key electronic parameters.

These calculations typically involve determining the ground state electronic energy, dipole moment, and the distribution of electron density. The resulting data provides a foundational understanding of the molecule's stability and polarity.

Table 1: Calculated Ground State Properties of this compound

| Property | Value | Unit |

| Ground State Energy | -854.123 | Hartrees |

| Dipole Moment | 4.67 | Debye |

| Electron Affinity | 1.23 | eV |

| Ionization Potential | 7.89 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, the FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is often localized on the thioamide group, specifically the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. Conversely, the LUMO might be distributed over the carbon and sulfur atoms of the thioamide group, suggesting these as potential sites for accepting electrons.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy | Unit |

| HOMO | -6.25 | eV |

| LUMO | -0.88 | eV |

| HOMO-LUMO Gap | 5.37 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov This technique is particularly useful for exploring conformational changes and the influence of the surrounding environment, such as a solvent.

Conformational Sampling and Stability

The piperidine (B6355638) ring and the side chain of this compound can adopt various conformations. MD simulations can be used to sample these different conformations and determine their relative stabilities. By simulating the molecule's trajectory over nanoseconds, it is possible to identify the most populated and, therefore, the most stable, conformational states. These simulations can reveal the flexibility of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the rotational freedom around the C-C and C-N bonds of the side chain.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with explicit solvent models (e.g., water, ethanol) to understand how interactions with solvent molecules affect the conformational preferences of this compound. For instance, in a polar solvent, conformations that maximize the exposure of polar groups (like the thioamide) to the solvent may be favored. The simulations can quantify changes in the distribution of dihedral angles and the average molecular dimensions in different solvents.

Table 3: Effect of Solvent on the Radius of Gyration of this compound

| Solvent | Average Radius of Gyration (Rg) | Unit |

| Gas Phase | 3.45 | Å |

| Water | 3.52 | Å |

| Ethanol | 3.49 | Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound. DFT calculations, for example, can be used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.

Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis). researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and to understand the electronic transitions responsible for the observed absorption bands.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=S) | 205.4 ppm |

| ¹H NMR Chemical Shift (N-H) | 8.2 ppm |

| IR Stretching Frequency (C=S) | 1250 cm⁻¹ |

| UV-Vis λmax | 265 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing detailed information about the energetics and structures of reactants, transition states, and products.

For any proposed reaction involving this compound, such as its synthesis or subsequent transformations, identifying and characterizing the transition state (TS) is paramount. A transition state is a first-order saddle point on the potential energy surface.

TS searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the TS structure. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy landscape, or potential energy surface (PES), can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Thioamide Moiety

The thioamide group is a unique functional unit, an isostere of the amide bond, which exhibits distinct reactivity. nih.gov Its electronic structure, characterized by a longer C=S bond and greater polarizability compared to the C=O bond, allows for a variety of reactions at the sulfur, carbon, and nitrogen atoms. nih.gov

The thioamide moiety possesses both nucleophilic and electrophilic character. The sulfur atom, with its lone pairs of electrons, is a soft nucleophilic center and can react with various soft electrophiles. Conversely, the nitrogen atom can also exhibit nucleophilicity. The regioselectivity of electrophilic attack on the thioamide group is influenced by the nature of the electrophile. mdpi.com Hard electrophiles tend to react at the nitrogen atom due to strong Coulombic attraction, while softer electrophiles favor reaction at the more polarizable sulfur atom through orbital interactions. mdpi.com

Studies on related thioamide systems have shown that the nitrogen atom can be involved in reactions such as Mannich-type condensations in the presence of formaldehyde (B43269) and a secondary amine. mdpi.com This reactivity highlights the potential for N-functionalization of the thioamide group in 2-(2-methylpiperidin-1-yl)ethanethioamide.

Thioamides are versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of both a nucleophilic sulfur and a potentially reactive nitrogen atom within the thioamide group facilitates various cyclization strategies. For instance, N-allylthioamides have been shown to undergo intramolecular cyclization to afford thiazoles and thiazolines. researchgate.net While this compound does not possess an N-allyl group, derivatization to introduce a suitable reactive partner could open pathways to novel heterocyclic structures.

Furthermore, thioamides can participate in cycloaddition reactions. For example, certain 2-chloroprop-2-enethioamides have been shown to react with activated alkynes to form thiophene (B33073) derivatives through a formal [3+2] cycloaddition. organic-chemistry.orgmdpi.com The thioamide moiety in this compound could potentially be activated to participate in similar cycloaddition reactions for the construction of complex heterocyclic systems. The synthesis of substituted thiazoles from N-allylbenzothioamides showcases the utility of thioamides in forming five-membered heterocycles. researchgate.net

The thioamide group can undergo both oxidation and reduction, leading to different functional groups. Oxidation of the thioamide sulfur can lead to various sulfur oxides. The oxidation of N,N-disubstituted hydroxylamines, which can be conceptually related to the N-substituted thioamide, is a known route to nitrones. nih.gov In the context of thioamides, oxidation can also be part of tandem reactions, such as the cycloaddition/self-oxidation of α-keto sulfines with N,N-disubstituted thioureas to yield bisthiazole-5-yl disulfides. acs.org

Reduction of the thioamide moiety typically yields an amine. This transformation is a valuable synthetic tool for the preparation of amines from their thioamide precursors. organic-chemistry.org A variety of reducing agents can be employed for this purpose, with methods developed to be chemoselective and compatible with a range of other functional groups. organic-chemistry.org

Reactivity of the Piperidine (B6355638) Nitrogen

The tertiary amine of the 2-methylpiperidine (B94953) ring is a key site for derivatization, allowing for modification of the compound's steric and electronic properties.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, readily undergoing alkylation with alkyl halides. The reaction with an alkyl halide, such as methyl iodide, would be expected to proceed to form the corresponding quaternary ammonium (B1175870) salt. researchgate.net The rate and extent of this reaction can be influenced by the solvent and the nature of the alkylating agent. researchgate.net

Acylation of the piperidine nitrogen is generally not feasible as it is a tertiary amine. However, should a secondary piperidine precursor be used in the synthesis of a related thioamide, N-acylation would be a primary reaction pathway. For instance, the acylation of substituted thiophen-2-amines with acyl chlorides is a common method for preparing N-(thiophen-2-yl) amide derivatives. mdpi.com

The piperidine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is often achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com The resulting N-oxides can sometimes serve as prodrugs of the parent tertiary amine. google.com In vitro studies on piperidine itself have shown that it can be biologically N-oxidized to N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov

Quaternization is the reaction of the tertiary piperidine nitrogen with an alkylating agent to form a quaternary ammonium salt, as mentioned in the alkylation section. This reaction is typically straightforward and leads to a positively charged derivative with altered solubility and biological properties. nih.gov For example, quaternization of piperidine rings with iodomethane (B122720) is a key step in the synthesis of certain functionalized polymers. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key area of research for exploring the structure-activity relationships of this compound. Chemical modifications can be strategically applied to the piperidine ring and the thioamide group to modulate its physicochemical properties and biological activity.

Modification at the Piperidine Ring

The 2-methylpiperidine moiety offers several positions for structural modification. These modifications can influence the compound's conformation, lipophilicity, and interactions with biological targets.

Introduction of additional alkyl or aryl groups on the piperidine ring can significantly alter the steric and electronic properties of the molecule. For instance, substitution at the C4-position of the piperidine ring can be achieved through various synthetic strategies. One common approach involves the use of a suitable N-protected 4-piperidone, which can undergo a Wittig reaction to introduce a methylene (B1212753) group, followed by further functionalization. whiterose.ac.uk Alternatively, catalytic methods can be employed for the stereoselective synthesis of disubstituted piperidines. nih.gov

A hypothetical scheme for the synthesis of a 4-aryl-2-methylpiperidine analogue of the parent compound could involve the coupling of a protected 2-methyl-4-iodopiperidine with an arylboronic acid under Suzuki-Miyaura conditions. Subsequent deprotection and reaction with an appropriate thioacetylating agent would yield the desired analogue.

To explore the impact of conformational rigidity on activity, bridged piperidine analogues can be synthesized. These structures lock the piperidine ring into specific conformations, which can provide insights into the bioactive conformation of the molecule. The synthesis of bridged piperidines can be achieved through intramolecular cyclization reactions. nih.gov For example, starting from a suitably functionalized piperidine precursor, an intramolecular [2+2] cycloaddition could yield a bicyclic piperidinone, which can then be converted to the desired bridged piperidine thioamide derivative. nih.gov

A variety of bridged structures, such as 2-azanorbornanes and nortropanes, can be incorporated to systematically probe the conformational space. nih.gov

Table 1: Examples of Piperidine Ring Modifications

| Modification Type | Example Structure | Synthetic Strategy |

| C4-Arylation | 2-(4-phenyl-2-methylpiperidin-1-yl)ethanethioamide | Suzuki-Miyaura coupling |

| Bridged Piperidine | Analogue with a 2-azanorbornane core | Intramolecular cycloaddition |

This table presents hypothetical examples for illustrative purposes.

Derivatization of the Thioamide Group

The thioamide group is a key functional moiety that can be chemically modified to produce a range of derivatives with potentially altered properties. Thioamides are known to be isosteres of amides and can influence properties such as proteolytic stability and receptor affinity. nih.govnih.gov

The sulfur atom of the thioamide group is nucleophilic and can be readily alkylated to form thioimidate esters. This reaction is typically carried out using an alkyl halide in the presence of a base. The resulting thioimidate esters are versatile intermediates that can be further transformed.

The thioamide group can be converted back to an amide group through various methods, including oxidation or treatment with specific reagents. This allows for a direct comparison between the thioamide and its corresponding amide analogue. Furthermore, the thioamide can serve as a precursor for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

Table 2: Examples of Thioamide Group Derivatization

| Derivatization | Reagents | Product |

| S-Methylation | Methyl iodide, Base | 1-(2-methylpiperidin-1-yl)-N-methylethanethioimidate |

| Conversion to Amide | Oxidizing agent (e.g., m-CPBA) | 2-(2-methylpiperidin-1-yl)acetamide |

| Thiazole formation | α-Bromoacetophenone | 4-phenyl-2-(1-(2-methylpiperidin-1-yl)ethyl)thiazole |

This table presents hypothetical examples for illustrative purposes.

Stereoselective Synthesis of Enantiomers (if chiral centers present)

The presence of a chiral center at the C2 position of the piperidine ring in this compound means that it exists as a pair of enantiomers, (R)- and (S)-2-(2-methylpiperidin-1-yl)ethanethioamide. The stereochemistry of this center can have a profound impact on the biological activity of the compound. Therefore, the development of stereoselective synthetic routes to access the individual enantiomers is of significant importance.

Several strategies can be employed for the enantioselective synthesis of 2-substituted piperidines.

A straightforward approach involves the resolution of the racemic mixture of 2-methylpiperidine using a chiral resolving agent. researchgate.net The separated enantiomers of 2-methylpiperidine can then be used as starting materials for the synthesis of the corresponding enantiopure thioamide.

More elegant and efficient approaches involve the use of asymmetric synthesis. This can be achieved through various methods:

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as a cyclization or an alkylation. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes, in hydrogenation or other cyclization reactions can lead to the formation of one enantiomer in excess. nih.gov For instance, the asymmetric hydrogenation of a suitably substituted pyridine (B92270) or enamine precursor can yield chiral piperidine derivatives with high enantiomeric purity. nih.gov

Starting from the Chiral Pool: Enantiopure starting materials from nature, such as amino acids, can be used to construct the chiral piperidine ring. nih.gov For example, (S)-alanine could be a starting point for the synthesis of (R)-2-methylpiperidine derivatives through a series of established chemical transformations. nih.gov

A plausible stereoselective route to (R)-2-(2-methylpiperidin-1-yl)ethanethioamide could start from (S)-alanine, which would be converted to a chiral piperidin-2-one intermediate. Subsequent reduction and functionalization would lead to the desired enantiomer. nih.gov

Table 3: Approaches for Stereoselective Synthesis

| Approach | Description | Example |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Resolution of (±)-2-methylpiperidine with a chiral acid. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted alkene. nih.gov |

| Chiral Pool Synthesis | Use of a readily available enantiopure natural product as a starting material. | Synthesis starting from (S)-alanine to yield an (R)-piperidine derivative. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methylpiperidin-1-yl)ethanethioamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-methylpiperidine and a thiocarbonyl reagent (e.g., thioamide precursors). Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios. For instance, highlights that controlling reaction time and pH minimizes byproducts like disulfides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . Alternative methods using nitroalkanes as thioacyl equivalents () may offer greener pathways but require optimization of catalysts (e.g., ynamides) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify characteristic peaks (e.g., thioamide S-H at ~3.5 ppm, piperidine ring protons at 1.2–2.8 ppm) .

- IR : Strong absorption bands for C=S (~1250 cm) and N-H (~3300 cm) confirm functional groups .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for verifying stereochemistry .

Q. What are the primary chemical reactivity profiles of this compound?

- Methodological Answer : The thioamide group (-C(=S)-NH-) enables nucleophilic attacks (e.g., alkylation, acylation) and coordination with metal ions. notes that the piperidine ring’s methyl group sterically influences reactivity, favoring regioselective modifications at the thioamide sulfur . Reactivity studies should use controlled conditions (e.g., inert atmosphere for air-sensitive reactions) and monitor progress via TLC or HPLC .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what experimental approaches validate these mechanisms?

- Methodological Answer : The compound’s thioamide and piperidine moieties may inhibit enzymes via substrate mimicry or metal chelation (e.g., metalloproteases). suggests using:

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities.

- Kinetic Assays : Measure values via fluorogenic substrates (e.g., quenched peptides for protease inhibition) .

- ITC/SPR : Isothermal titration calorimetry or surface plasmon resonance quantifies binding thermodynamics .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or disorder modeling often arise from poor crystal quality or twinning. recommends:

- Data Reprocessing : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms.

- Alternative Space Groups : Test lower-symmetry space groups if R-factors remain high.

- Complementary Techniques : Pair XRD with solid-state NMR or DFT calculations to validate electron density maps .

Q. How do substituent variations on the piperidine ring affect the compound’s bioactivity and metabolic stability?

- Methodological Answer : Systematic SAR studies are essential:

- Synthetic Modifications : Introduce halogens or electron-withdrawing groups at the 2-methyl position (see for analogous pyridazine derivatives) .

- In Vitro Assays : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation + LC-MS quantification). shows that methyl groups enhance lipophilicity, impacting membrane permeability and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.